

A Technical Guide to the Chemical Structure and Stereochemistry of Neohesperidose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neohesperidose

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This document provides a detailed examination of the chemical structure and stereochemical configuration of **neohesperidose**, a disaccharide of significant interest in the study of flavonoids and their biological activities.

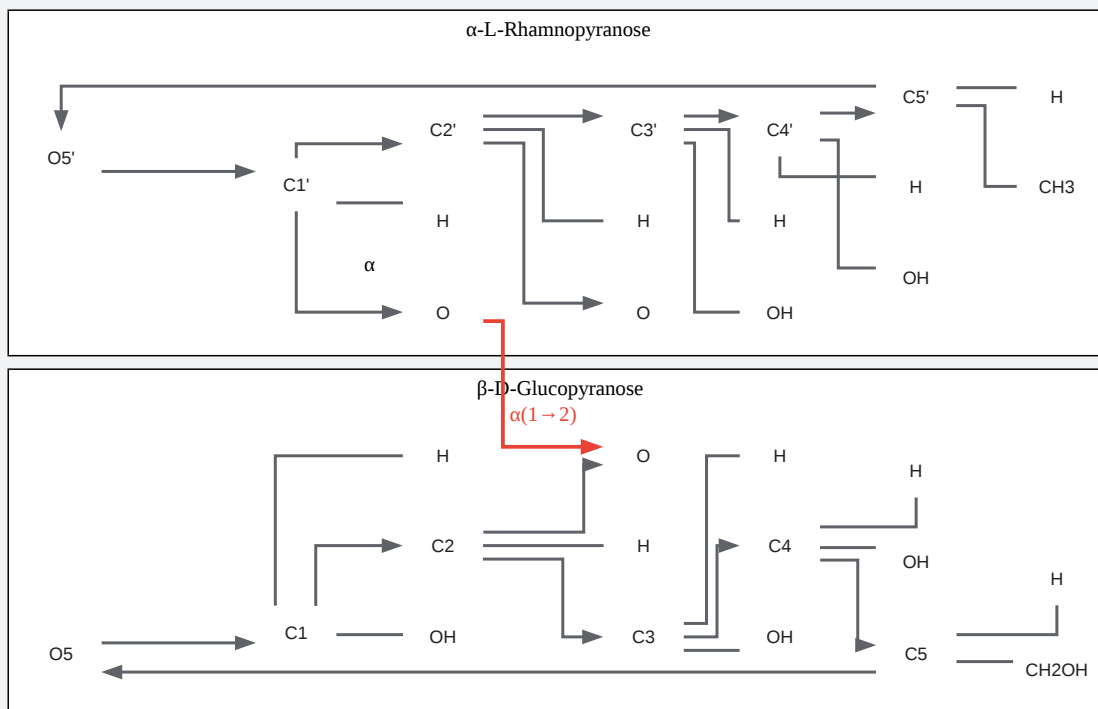
Core Chemical Structure

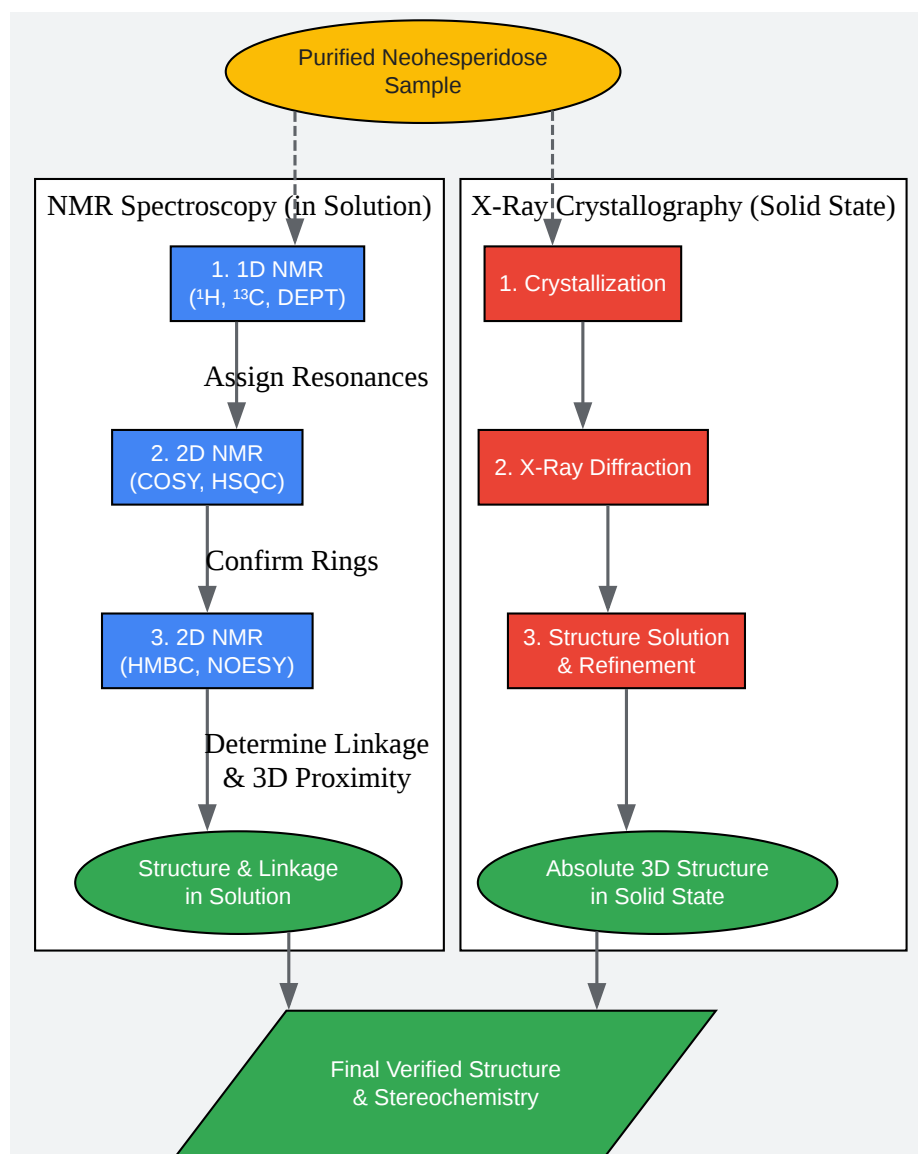
Neohesperidose (C₁₂H₂₂O₁₀) is a disaccharide composed of two monosaccharide units: L-rhamnose and D-glucose.^{[1][2]} Specifically, it consists of an α-L-rhamnopyranose unit linked to a D-glucopyranose unit.^{[1][3]} The connection is an α-(1 → 2) glycosidic bond, meaning the anomeric carbon (C1) of the L-rhamnose is linked to the hydroxyl group on the second carbon (C2) of the D-glucose unit.^{[1][3]} The full systematic IUPAC name for the most common form is α-L-Rhamnopyranosyl-(1 → 2)-β-D-glucopyranose.^[1]

This linkage is a defining feature, distinguishing it from the isomeric disaccharide rutinose, where the linkage is (1 → 6). This structural difference is critical in flavonoid chemistry; for instance, flavonoid neohesperidosides like naringin are intensely bitter, while the corresponding flavonoid rutinosides, such as hesperidin, are tasteless.^{[3][4]}

Below is a diagram illustrating the chemical structure of **neohesperidose**.

Structure of Neohesperidose





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